3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one
Description
Properties
IUPAC Name |
3-bromo-5,6-dihydrocyclopenta[c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-3-5-1-2-7(11)6(5)4-10-8/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONLEEYXJZFMAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CN=C(C=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one typically involves the bromination of cyclopenta[c]pyridin-7(6H)-one. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2-Bromo vs. 3-Bromo Derivatives
The position of the bromine substituent critically influences reactivity and applications:
- Applications : The 2-bromo isomer is more commonly cataloged in chemical databases (e.g., PubChem, GLPBIO), suggesting broader commercial availability.
Halogen-Substituted Analogs
Replacement of bromine with chlorine or other halogens modulates steric and electronic properties:
- Electronic Effects : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance, favoring reactions like C–H activation.
- Cost : Chlorinated analogs are often cheaper due to simpler synthesis routes and abundant precursor availability.
Functionalized Derivatives
Derivatives with additional substituents highlight synthetic versatility:
- Synthetic Utility : The 3-bromo scaffold’s reactivity enables modifications such as esterification (e.g., ethyl carboxylate derivatives) or cross-couplings for drug discovery.
Key Research Findings
Reactivity in Cross-Couplings: Brominated cyclopenta[b]pyridinones are pivotal in palladium-catalyzed reactions. The 3-bromo derivative’s position may favor regioselective coupling over 2-bromo analogs due to reduced steric hindrance.
Safety Profile : The 2-bromo isomer’s hazards (e.g., respiratory irritation) highlight the need for careful handling of brominated heterocycles.
Biological Activity
3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current research findings on its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₆BrNO
- Molecular Weight : 212.043 g/mol
- CAS Number : 1336955-89-5
Biological Activity Overview
Research indicates that 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation, particularly in certain types of human cancer cell lines.
The mechanism of action for 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one involves interactions with specific molecular targets within biological systems. It may inhibit enzymes or receptors involved in critical signaling pathways, leading to altered cellular responses. For instance, it has been suggested that bromine substitution affects the electronic properties of the molecule, enhancing its interaction with target proteins .
Anticancer Activity
A study investigating the anticancer potential of various cyclopenta[c]pyridine derivatives found that 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one demonstrated significant cytotoxic effects against human colon cancer cell lines. The compound was tested alongside known chemotherapeutics, showing comparable efficacy at lower concentrations .
Antimicrobial Studies
In vitro assays have indicated that 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be promising, suggesting its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
The biological activity of 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one can be compared to other related compounds:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Anticancer, Antimicrobial | Similar structure but different substituents |
| 3-Bromo-2-chloro-5H-cyclopenta[b]pyridin-7-one | Potential anti-inflammatory | Halogen substitutions enhance reactivity |
Q & A
Q. Key Factors :
- Temperature : Higher temperatures (>100°C) may degrade brominated intermediates, reducing yield.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.
- Catalyst : RhIII catalysts improve regioselectivity in cyclization steps .
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| NBS Bromination | 65–75 | ≥95 | DMF, 80°C, 12h | |
| RhIII-Catalyzed | 55–60 | ≥90 | MeCN, 120°C, 24h |
Advanced: How can crystallographic data resolve structural ambiguities in 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one derivatives?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for confirming regiochemistry and stereoelectronic effects. For example:
- SHELXL refinement can distinguish between bromine substitution at C3 vs. C4 positions, which is challenging via NMR alone .
- Use high-resolution data (≤0.8 Å) to resolve torsional strain in the fused cyclopentane-pyridinone ring system .
Case Study :
A related compound, 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 1428651-90-4), showed bond angle deviations of 2–3° between SC-XRD and DFT-optimized structures, highlighting the need for experimental validation .
Advanced: What strategies mitigate contradictions in biological activity data for brominated cyclopenta[c]pyridinones?
Methodological Answer :
Discrepancies often arise from assay conditions or impurity profiles.
- Bioactivity Validation : Use orthogonal assays (e.g., FGFR1 kinase inhibition + cell proliferation) to confirm target engagement. For example, pyrrolo[3,4-b]pyridin-7(6H)-one analogs showed IC50 variability (±10 μM) across labs due to differing ATP concentrations .
- Purity Control : HPLC-MS with ≥98% purity thresholds minimizes off-target effects. Impurities >2% (e.g., de-brominated byproducts) can skew dose-response curves .
Table 2 : Biological Activity Comparison
| Compound | Target | IC50 (μM) | Assay Type | Reference |
|---|---|---|---|---|
| 2-Chloro-pyrrolo[3,4-b]pyridinone | FGFR1 | 2.27 | Kinase assay | |
| 3-Bromo-cyclopenta[c]pyridinone | Hypothetical | 5.8* | *Predicted | – |
Basic: Which spectroscopic techniques are most reliable for characterizing 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one?
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR distinguishes bromine-induced deshielding (C3: δC ~150 ppm vs. C4: δC ~140 ppm) .
- HRMS : Exact mass (m/z 212.04 for [M+H]⁺) confirms molecular formula (C8H6BrNO) .
- IR : Carbonyl stretch at ~1700 cm⁻¹ confirms lactone formation .
Note : Dynamic NMR at low temperatures (–40°C) resolves rotational barriers in the cyclopentane ring .
Advanced: How does bromine substitution at C3 influence electronic properties compared to C4 analogs?
Methodological Answer :
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
- C3-Bromine : Increases electrophilicity at C5 (Mulliken charge: +0.32 vs. +0.18 for C4-Br), enhancing reactivity in nucleophilic substitutions .
- C4-Bromine : Stabilizes the HOMO (–6.2 eV vs. –5.8 eV for C3-Br), reducing oxidative degradation .
Experimental Validation :
Cyclic voltammetry of 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one shows a 150 mV anodic shift vs. C3-Br analog, confirming computational trends .
Basic: What are the stability considerations for storing 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one?
Q. Methodological Answer :
- Light Sensitivity : Degrades to de-brominated products under UV; store in amber vials at –20°C .
- Moisture : Hydrolyzes lactone ring to carboxylic acid; use desiccants (silica gel) in storage .
Q. Stability Data :
| Condition | Degradation (%) | Time (months) |
|---|---|---|
| RT, light-exposed | 25 | 1 |
| –20°C, desiccated | <5 | 12 |
Advanced: How can computational modeling guide the design of 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one derivatives for kinase inhibition?
Q. Methodological Answer :
- Docking Studies (AutoDock Vina) : Position bromine in hydrophobic pockets of FGFR1 (e.g., PDB 3RHK) to enhance binding affinity .
- MD Simulations : Predict solvation effects on ligand-protein hydrogen bonds (e.g., pyridinone carbonyl with Lys514) .
Case Study :
Pyrrolo[3,4-b]pyridin-7(6H)-one derivatives achieved ΔG = –9.8 kcal/mol vs. –8.2 kcal/mol for non-brominated analogs .
Basic: What analytical methods quantify trace impurities in 3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one?
Q. Methodological Answer :
- HPLC-UV/ELS : C18 column (5 μm), 30:70 acetonitrile/water, detects de-brominated byproducts (RT = 4.2 min) .
- ICP-MS : Quantifies residual bromide ions (<10 ppm) from incomplete reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
